![molecular formula C13H20N2O4 B6643786 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643786.png)
2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid
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Overview
Description
2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid, also known as DMOCO-EA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid is not fully understood, but it is believed to involve the activation of the mTOR pathway, which is involved in cell growth and proliferation. 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has also been shown to inhibit the activity of the enzyme mTORC1, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects
2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the inhibition of cell growth, and the induction of autophagy. 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid in lab experiments is its ability to selectively activate the mTOR pathway, which can be useful in studying the role of this pathway in various cellular processes. However, one limitation of using 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid. One area of research is the development of new compounds based on 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid for use in drug discovery. Another area of research is the study of the mechanism of action of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid, which could lead to a better understanding of the role of the mTOR pathway in cellular processes. Additionally, further research is needed to determine the safety and efficacy of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid in humans, which could lead to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid involves the reaction of leucine with oxalyl chloride and dimethylamine to form the intermediate N,N-dimethylleucinyl chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxamide to form 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid.
Scientific Research Applications
2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to inhibit the growth of cancer cells and has been studied for its potential use in developing anti-cancer drugs. In drug discovery, 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been used as a building block for developing new compounds with potential therapeutic applications.
properties
IUPAC Name |
2-[[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-13(6-2,12(17)18)7-14-11(16)10-8(3)15-19-9(10)4/h5-7H2,1-4H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKVMZNSVPXBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(ON=C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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